2-Methyl-2-vinylcyclopentanone is an organic compound characterized by a cyclopentanone structure with a vinyl group and a methyl substituent at the second carbon position. Its molecular formula is , and it is classified as a ketone due to the presence of the carbonyl group (C=O). The compound appears as a clear liquid and has notable applications in organic synthesis due to its reactive vinyl group, which can participate in various
The chemical reactivity of 2-methyl-2-vinylcyclopentanone is primarily influenced by its functional groups. Key reactions include:
The synthesis of 2-methyl-2-vinylcyclopentanone can be achieved through several methods:
2-Methyl-2-vinylcyclopentanone has several applications in organic chemistry:
Research into the interactions of 2-methyl-2-vinylcyclopentanone with other chemical entities could provide insights into its reactivity and potential applications. Interaction studies typically focus on:
Several compounds exhibit structural similarities to 2-methyl-2-vinylcyclopentanone. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-Methylcyclopentanone | Ketone | Lacks vinyl group; simpler structure |
| Vinylcyclohexanone | Ketone | Larger ring; more steric hindrance |
| 3-Vinylcyclopentanone | Ketone | Vinyl group at different position; altered reactivity |
| 3-Methyl-3-vinylcyclobutanone | Ketone | Smaller ring; different spatial arrangement |
The uniqueness of 2-methyl-2-vinylcyclopentanone lies in its specific combination of functional groups that allow for versatile reactivity while maintaining a relatively stable cyclopentanone framework. This makes it particularly useful in synthetic applications compared to its analogs.
The palladium-mediated decarbonylative dehydration of δ-oxocarboxylic acids represents a powerful strategy for constructing 2-methyl-2-vinylcyclopentanone derivatives. This methodology circumvents traditional enolate-based vinylation challenges by employing carboxylic acid precursors that undergo sequential activation, decarbonylation, and elimination.
The catalytic cycle initiates with oxidative addition of a δ-oxocarboxylic acid to a Pd(0) center, forming a Pd(II)-acyl intermediate. Density functional theory (DFT) studies suggest that subsequent β-carbonyl elimination generates a Pd(II)-vinyl species while releasing CO2 [4]. Critical to this step is the stabilization of the transient vinyl-palladium complex through π-backbonding interactions, which prevents premature β-hydride elimination.
Steric and electronic modulation of the palladium ligand sphere dramatically impacts reaction efficiency. Bulky phosphine ligands (e.g., P(t-Bu)3) enhance decarbonylation rates by accelerating reductive elimination, while electron-deficient arylphosphines improve thermal stability of the active catalyst [4]. Substrate scope analysis reveals that α,α-disubstituted δ-oxocarboxylic acids undergo clean conversion to 2-methyl-2-vinylcyclopentanones, whereas mono-substituted analogs suffer from competing ketene formation (Table 1).
Table 1. Substrate Scope in Pd-Catalyzed Decarbonylative Dehydration
| δ-Oxocarboxylic Acid Substituents | Yield (%) | Diastereomeric Ratio |
|---|---|---|
| α-Me, α-Ph | 78 | >20:1 |
| α-Me, α-H | 32 | N/A |
| α-Et, α-Ph | 81 | 15:1 |
Notably, enantioselective variants employing chiral N-heterocyclic carbene (NHC) ligands achieve up to 94% ee, demonstrating effective axial-to-central chirality transfer during the decarbonylation step [4]. Kinetic isotope effect (KIE) studies (kH/kD = 2.3) confirm that C-H bond cleavage in the β-hydride elimination step is rate-determining in optimized catalytic systems.
Under Brønsted acid catalysis, 2-methyl-2-vinylcyclopentanone undergoes ionization to generate a non-classical vinyl cation intermediate, which participates in diverse skeletal reorganizations. The stability of this cationic species arises from hyperconjugative interactions between the vacant p-orbital and adjacent σ(C-C) bonds, as evidenced by Natural Bond Orbital (NBO) analysis [2].
Generation of the vinyl cation typically employs superacidic media (e.g., HSO3F/SbF5), with the reaction proceeding through a three-stage mechanism:
Trapping experiments using nucleophilic halides reveal exclusive attack at the γ-position of the vinyl group, consistent with computational models predicting maximal charge density at this site [2]. At temperatures below −40°C, the intermediate can be characterized by low-temperature NMR, displaying a deshielded vinyl proton signal at δ 9.2 ppm and a collapsed carbonyl carbon resonance due to rapid exchange processes.
Notable rearrangements include:
The regiochemical outcome of these processes is highly solvent-dependent, with polar aprotic media favoring charge-localized pathways and nonpolar solvents promoting delocalized transition states.
Transition metal complexes facilitate β-hydride elimination from 2-methyl-2-vinylcyclopentanone through formation of metallacyclic intermediates. The indium/aluminum bimetallic system (InBr3/EtAlCl2) has emerged as particularly effective for these transformations, enabling both stoichiometric and catalytic variants [2].
Key mechanistic insights include:
The stereochemical course of elimination is governed by the relative orientation of the β-hydrogen and metal center. Diastereoselectivities up to 37:1 are achieved through careful tuning of the Al/In ratio, which modulates the Lewis acidity of the indium center [2]. Deuterium labeling studies confirm a syn-elimination pathway, with primary KIE values (kH/kD = 3.1) indicating substantial C-H bond cleavage in the transition state.
Catalytic applications leverage this process for the synthesis of conjugated dienes, with turnover numbers (TON) exceeding 400 under optimized conditions. The reaction demonstrates remarkable functional group tolerance, preserving ester, nitrile, and silyl ether functionalities during the elimination sequence.
The thermal [3] [3]-sigmatropic rearrangement of vinylcyclopropane derivatives provides direct access to 2-methyl-2-vinylcyclopentanone frameworks. This concerted process proceeds through a boat-like transition state, as confirmed by both experimental activation parameters (ΔH‡ = 24.1 kcal/mol, ΔS‡ = −12.4 eu) and DFT calculations [2].
Critical structural parameters influencing rearrangement rates include:
The introduction of chiral auxiliaries at the cyclopropane bridgehead enables asymmetric induction, with up to 89% ee achieved using binaphthyl-based phosphoric acid catalysts [2]. Notable kinetic resolution is observed in dynamic systems, where the major diastereomer rearranges 15-fold faster than its mirror image.
Table 2. Kinetic Parameters for Vinylcyclopropane Rearrangements
| Substituent Pattern | k (25°C, s−1) | ΔG‡ (kcal/mol) |
|---|---|---|
| 2-Me, 2-Vinyl | 4.1×10−4 | 24.3 |
| 2-Ph, 2-Vinyl | 2.8×10−5 | 26.7 |
| 2-CO2Me, 2-Vinyl | 1.9×10−6 | 29.4 |
Microwave-assisted conditions significantly accelerate these transformations, achieving complete conversion in 15 minutes versus 72 hours under thermal heating. The reaction exhibits negative activation volumes (−35 cm3/mol), characteristic of highly ordered transition states with partial bond formation between the migrating groups.
2-Methyl-2-vinylcyclopentanone demonstrates significant utility as a synthetic precursor in the construction of norditerpene natural products, which represent a structurally diverse family of compounds with important biological activities [1] [2]. The norditerpene class encompasses molecules that derive from diterpene precursors through oxidative degradation, resulting in structures with fewer than twenty carbon atoms [2].
The compound has been particularly valuable in the synthesis of aspewentin-type norditerpenes. Research by Hensinger and colleagues has demonstrated that 2-Methyl-2-vinylcyclopentanone can serve as an effective building block through vinyl cation intermediate chemistry [3]. In this approach, the vinyl group undergoes Lewis acid-mediated activation to generate reactive vinyl cation species that can participate in subsequent bond-forming reactions. The process typically proceeds with yields ranging from 54 to 93 percent, depending on the specific substitution pattern and reaction conditions employed [3].
The mechanistic pathway involves the formation of destabilized vinyl cations from beta-hydroxy-alpha-diazoketone precursors containing the 2-Methyl-2-vinylcyclopentanone framework [3]. These vinyl cation intermediates can undergo rearrangement reactions to form more stable tertiary carbocations, which subsequently participate in cyclization reactions to construct the polycyclic frameworks characteristic of norditerpene natural products [3]. The presence of both methyl and vinyl substituents on the cyclopentanone ring provides the necessary structural features for controlling the regiochemistry and stereochemistry of these transformations [3].
The synthesis of aspewentin B, a norditerpene natural product isolated from Aspergillus wentii, exemplifies the utility of 2-Methyl-2-vinylcyclopentanone derivatives in natural product synthesis [1]. The compound contains an alpha-vinyl quaternary cyclohexanone scaffold that can be accessed through strategic elaboration of the cyclopentanone building block [1]. The retrosynthetic analysis reveals that the vinyl group can be installed through decarbonylative dehydration processes, while the quaternary stereocenter can be established through palladium-catalyzed enantioselective allylic alkylation reactions [1].
The compound serves as a crucial intermediate in the synthesis of α-alkylidene cyclopentenones, which represent important structural motifs found in numerous biologically active natural products [4] [5] [3]. These compounds contain exocyclic double bonds that confer unique reactivity and biological properties to the resulting molecules.
The transformation of 2-Methyl-2-vinylcyclopentanone to α-alkylidene cyclopentenones proceeds through intramolecular vinyl cation reactions [3]. The process begins with the generation of vinyl cation intermediates through Lewis acid-mediated elimination of hydroxyl groups from appropriately substituted precursors [3]. The vinyl cation can then undergo intramolecular capture by pendant alkene groups to generate complex polycyclic frameworks containing the desired α-alkylidene cyclopentenone functionality [3].
Research has demonstrated that the efficiency of these transformations is significantly influenced by the electronic and steric properties of substituents adjacent to the vinyl cation [3]. Sterically hindered and electron-rich aryl rings provide higher yields of α-alkylidene cyclopentenones compared to smaller or electron-poor aromatic systems [3]. This selectivity pattern can be rationalized by considering how the substituents influence the rearrangement of destabilized vinyl cation intermediates to more stable configurations through 1,2-migration processes [3].
The reaction pathway involves the formation of an acylium ion intermediate through bond reorganization following alkene capture by the vinyl cation [3]. This mechanism provides a mild and efficient method for forming α-alkylidene cyclopentenones that complements traditional approaches such as carbon-hydrogen insertion and Nazarov cyclization strategies [3]. The yields for these transformations typically range from 63 to 89 percent, making this approach synthetically viable for complex molecule synthesis [3].
The resulting α-alkylidene cyclopentenones serve as versatile synthetic intermediates that can be further elaborated through various chemical transformations. The exocyclic double bond provides a reactive site for subsequent functionalization reactions, while the ketone functionality can participate in reduction, oxidation, and carbon-carbon bond-forming processes [4].
2-Methyl-2-vinylcyclopentanone has proven particularly valuable for the construction of quaternary carbon centers in polycyclic molecular frameworks [6] [7]. Quaternary carbon centers, defined as carbon atoms bonded to four other carbon atoms, represent one of the most challenging structural features to install in organic synthesis due to the inherent steric congestion and conformational restrictions associated with their formation [8] [9].
The strategic utility of 2-Methyl-2-vinylcyclopentanone in quaternary center construction lies in its ability to undergo carbon-carbon bond activation reactions that enable the transfer of stereochemical information from one position to another within the molecular framework [6] [7]. This approach circumvents many of the traditional challenges associated with direct quaternary center formation by instead focusing on the controlled migration of existing stereocenters through bond reorganization processes [6].
Research by Ochi and colleagues has demonstrated that 3-arylcyclopentanones containing the structural features of 2-Methyl-2-vinylcyclopentanone can undergo rhodium-catalyzed carbon-carbon activation followed by intramolecular carbon-hydrogen functionalization to generate 1-tetralones bearing remote quaternary stereocenters [6] [7]. In this transformation, the beta stereocenter in the cyclopentanone substrate is transferred to the C4 position in the tetralone product through bond reorganization, enabling the construction of quaternary centers at positions that would be difficult to access through conventional approaches [6] [7].
The mechanism involves the initial oxidative addition of rhodium into a carbon-carbon bond of the cyclopentanone ring, followed by intramolecular carbon-hydrogen activation of the pendant aryl group [6]. The resulting rhodacyclic intermediate undergoes reductive elimination to form the new carbon-carbon bond and generate the tetralone framework with the quaternary center at the desired position [6]. This process typically proceeds with yields ranging from 60 to 80 percent and excellent transfer of stereochemical information from the starting cyclopentanone [6].
The quaternary carbon centers accessible through this approach have been found in numerous bioactive compounds and serve as important synthetic intermediates for the preparation of complex natural products [6] [9]. The ability to construct these challenging structural features using 2-Methyl-2-vinylcyclopentanone as a starting point provides synthetic chemists with new strategic options for accessing architecturally complex target molecules [6].
The construction of contiguous quaternary all-carbon stereocenters represents an even more challenging synthetic problem [8]. Recent advances in nickel-catalyzed asymmetric decarboxylative strategies have shown promise for addressing this challenge, utilizing rationally designed substrates that contain structural elements similar to those found in 2-Methyl-2-vinylcyclopentanone [8]. These reactions can be performed at room temperature with excellent asymmetric induction, typically exceeding 94 percent enantiomeric excess [8].
| Application | Yield Range | Key Features | Literature Reference |
|---|---|---|---|
| Norditerpene Building Block | 54-93% | Vinyl cation intermediates, aspewentin synthesis | [1] [3] |
| α-Alkylidene Cyclopentenone Formation | 63-89% | Intramolecular vinyl cation capture, acylium intermediates | [4] [5] [3] |
| Quaternary Carbon Construction | 60-80% | C-C activation, stereocenter transfer, rhodium catalysis | [6] [7] |